Batzelladine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

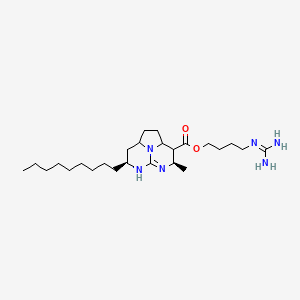

Batzelladine D, also known as this compound, is a useful research compound. Its molecular formula is C25H46N6O2 and its molecular weight is 462.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Batzelladine D has been evaluated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that it exhibits significant activity against multidrug-resistant fungal pathogens.

- Mechanism of Action : this compound reverses fluconazole resistance in Candida species by inhibiting transmembrane transporters, specifically the Pdr5p transporter in Saccharomyces cerevisiae . This action enhances the efficacy of azole drugs, making it a promising candidate for combating fungal infections.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Reversal of fluconazole resistance | |

| Candida glabrata | Significant inhibition | |

| Staphylococcus aureus | Moderate activity |

Antiviral Properties

This compound has shown potential as an inhibitor of HIV. Initial studies indicated that it binds to the CD4 receptor, which is crucial for HIV entry into host cells. However, its efficacy in inhibiting the gp120-CD4 interaction was less pronounced compared to other batzelladines .

- SARS-CoV-2 Inhibition : Recent molecular docking studies have suggested that this compound may also inhibit the main protease (Mpro) of SARS-CoV-2, showing promising binding affinities comparable to known inhibitors .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. Specifically, it has been tested against:

- Cell Lines : P-388, DU-145, A-549, MEL-28, and HT-29.

- IC50 Values : The IC50 values for these cell lines were reported to be greater than 1 µg/mL, indicating moderate activity against these cancer types .

Table 2: Anticancer Activity of this compound

Immunosuppressive Effects

Certain derivatives of this compound have exhibited immunosuppressive activities by inhibiting CD4 dissociation from p56lck, which could be beneficial in treating autoimmune diseases such as lupus and arthritis .

Case Study 1: Reversal of Fluconazole Resistance

A recent study highlighted the ability of this compound to reverse fluconazole resistance in Candida species. The study involved treating resistant strains with varying concentrations of this compound alongside fluconazole. Results showed a significant reduction in minimum inhibitory concentrations (MIC) when both compounds were used together, suggesting a synergistic effect.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In silico studies conducted in 2022 assessed the binding affinity of this compound to SARS-CoV-2 Mpro. The results indicated effective binding energy values that suggest potential as an antiviral agent against COVID-19. Further experimental validation is needed to confirm these findings.

Propiedades

Número CAS |

161596-65-2 |

|---|---|

Fórmula molecular |

C25H46N6O2 |

Peso molecular |

462.7 g/mol |

Nombre IUPAC |

4-(diaminomethylideneamino)butyl (6R,10S)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C25H46N6O2/c1-3-4-5-6-7-8-9-12-19-17-20-13-14-21-22(18(2)29-25(30-19)31(20)21)23(32)33-16-11-10-15-28-24(26)27/h18-22H,3-17H2,1-2H3,(H,29,30)(H4,26,27,28)/t18-,19+,20?,21?,22?/m1/s1 |

Clave InChI |

ADTVXWWEQNJMHD-SDMFIQJWSA-N |

SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |

SMILES isomérico |

CCCCCCCCC[C@H]1CC2CCC3N2C(=N[C@@H](C3C(=O)OCCCCN=C(N)N)C)N1 |

SMILES canónico |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCN=C(N)N)C)N1 |

Sinónimos |

batzelladine D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.